molecular formula C13H11NO3 B1320736 6-(4-Methoxyphenyl)nicotinic acid CAS No. 223127-23-9

6-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B1320736
CAS No.: 223127-23-9
M. Wt: 229.23 g/mol
InChI Key: HTFUPRQBIIZYTE-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)nicotinic acid, also known as 6-(4-methoxyphenyl)-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol. This compound is characterized by the presence of a methoxyphenyl group attached to the nicotinic acid structure, which is a derivative of pyridine. It is a useful research chemical and has applications in various scientific fields.

Scientific Research Applications

6-(4-Methoxyphenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to inflammation and oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .

Biochemical Analysis

Biochemical Properties

6-(4-Methoxyphenyl)nicotinic acid plays a role in various biochemical reactions, particularly those involving nicotinic acid pathways. It interacts with several enzymes and proteins, including nicotinic acid phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase. These interactions are crucial for the conversion of nicotinic acid to nicotinamide adenine dinucleotide, a vital coenzyme in cellular metabolism. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the transfer of functional groups necessary for the synthesis of nicotinamide adenine dinucleotide .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nicotinic acid receptors, which are involved in lipid metabolism and anti-inflammatory responses. By binding to these receptors, this compound can alter the expression of genes involved in lipid synthesis and degradation, thereby impacting cellular lipid levels and overall metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nicotinic acid receptors and enzymes involved in nicotinamide adenine dinucleotide synthesis. It binds to the active sites of these enzymes, inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzymes, affecting their catalytic efficiency. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism and anti-inflammatory responses. At high doses, it can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .

Metabolic Pathways

This compound is involved in the metabolic pathways of nicotinic acid and nicotinamide adenine dinucleotide synthesis. It interacts with enzymes such as nicotinic acid phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase, facilitating the conversion of nicotinic acid to nicotinamide adenine dinucleotide. This conversion is essential for maintaining cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its affinity for binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these compartments. Within the mitochondria, this compound can influence mitochondrial metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-methoxyphenylacetonitrile. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate and ammonium acetate to yield 6-(4-methoxyphenyl)-2-cyano-3-pyridinecarboxylic acid. Finally, hydrolysis of the cyano group results in the formation of this compound .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid: A naturally occurring pyridine carboxylic acid with similar structural features.

    Isoniazid: An isonicotinic acid hydrazide used as an antitubercular agent.

    Pyridine derivatives: Various pyridine-based compounds with different substituents on the aromatic ring.

Uniqueness

6-(4-Methoxyphenyl)nicotinic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinic acid derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

6-(4-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUPRQBIIZYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595251
Record name 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223127-23-9
Record name 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using methyl 6-(4-methoxyphenyl)nicotinate (3.95 g) and aqueous sodium hydroxide solution (1N, 32.5 ml) and the reaction mixture was treated to afford the title compound (2.63 g) as colorless crystals.
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step Two

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